molecular formula C23H18ClN3O5S3 B11634566 N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11634566
M. Wt: 548.1 g/mol
InChI Key: ORDHZJVAUPAUKA-VXPUYCOJSA-N
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Description

N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorophenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
  • **N-(4-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
  • **N-(3-BROMOPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O5S3

Molecular Weight

548.1 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C23H18ClN3O5S3/c24-13-4-3-5-14(10-13)25-18(28)11-26-17-7-2-1-6-16(17)19(21(26)29)20-22(30)27(23(33)34-20)15-8-9-35(31,32)12-15/h1-7,10,15H,8-9,11-12H2,(H,25,28)/b20-19-

InChI Key

ORDHZJVAUPAUKA-VXPUYCOJSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)SC2=S

Origin of Product

United States

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